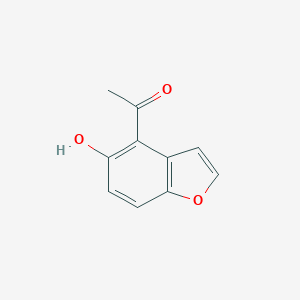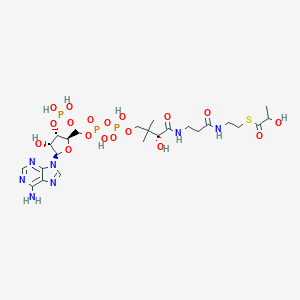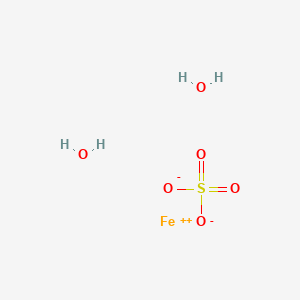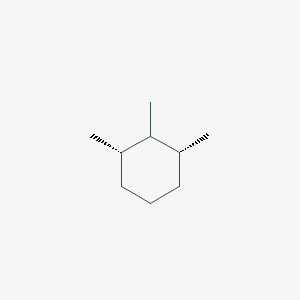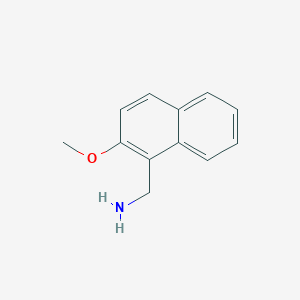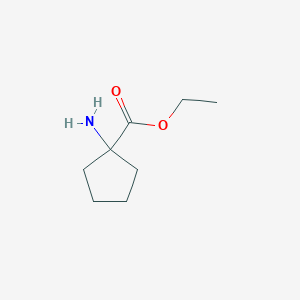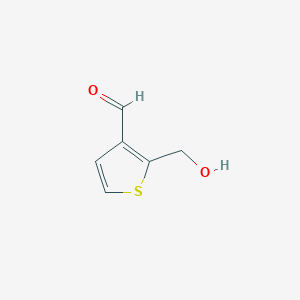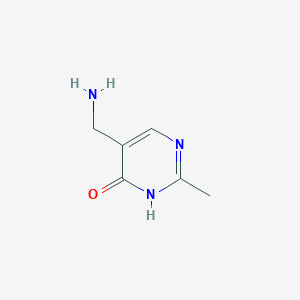![molecular formula C7H9NO3 B156053 Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate CAS No. 126484-94-4](/img/structure/B156053.png)
Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate, also known as MAHC, is a bicyclic compound that has gained significant attention in the scientific community due to its potential applications in drug design and synthesis. MAHC is a unique compound that can be synthesized using various methods and has been found to possess several biochemical and physiological effects.
作用機序
The mechanism of action of Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate is not fully understood. However, it has been suggested that Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate may inhibit the activity of enzymes involved in the biosynthesis of DNA and RNA. Additionally, Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate has been found to interact with the GABA-A receptor, which is a neurotransmitter receptor responsible for the regulation of anxiety and sleep.
生化学的および生理学的効果
Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate has been found to possess several biochemical and physiological effects. It has been reported to exhibit antitumor, antifungal, and antibacterial activities. Additionally, Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate has been found to inhibit the activity of acetylcholinesterase, which is an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This property of Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate makes it a potential candidate for the treatment of Alzheimer's disease. Furthermore, Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate has been found to interact with the GABA-A receptor, which is a neurotransmitter receptor responsible for the regulation of anxiety and sleep.
実験室実験の利点と制限
Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate has several advantages and limitations for lab experiments. One advantage is that it can be synthesized using various methods, which allows for flexibility in the design of experiments. Additionally, Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate has been found to possess several biochemical and physiological effects, which makes it a potential candidate for various applications. However, one limitation is that the yield and purity of Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate can vary depending on the synthesis method used. Furthermore, the mechanism of action of Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate is not fully understood, which can make it difficult to design experiments to study its effects.
将来の方向性
There are several future directions for research on Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate. One direction is to further investigate its potential applications in drug design and synthesis. Additionally, the mechanism of action of Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate should be further studied to better understand its effects. Furthermore, the development of new synthesis methods for Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate could lead to higher yields and purity, which could facilitate further research. Finally, the potential use of Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate as a treatment for Alzheimer's disease should be explored further.
合成法
Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate can be synthesized using different methods, including the Pictet-Spengler reaction, which involves the reaction of tryptamine with a carbonyl compound. Another method involves the reaction of tryptamine with an aldehyde in the presence of a Lewis acid catalyst. The yield and purity of Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate can vary depending on the synthesis method used.
科学的研究の応用
Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate has been found to have potential applications in drug design and synthesis. It has been reported to exhibit antitumor, antifungal, and antibacterial activities. Furthermore, Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate has been found to inhibit the activity of acetylcholinesterase, which is an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This property of Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate makes it a potential candidate for the treatment of Alzheimer's disease.
特性
CAS番号 |
126484-94-4 |
|---|---|
製品名 |
Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate |
分子式 |
C7H9NO3 |
分子量 |
155.15 g/mol |
IUPAC名 |
methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate |
InChI |
InChI=1S/C7H9NO3/c1-11-6(10)7-3-4(7)2-5(9)8-7/h4H,2-3H2,1H3,(H,8,9) |
InChIキー |
WQDCTFZCSJENFI-UHFFFAOYSA-N |
SMILES |
COC(=O)C12CC1CC(=O)N2 |
正規SMILES |
COC(=O)C12CC1CC(=O)N2 |
同義語 |
2-Azabicyclo[3.1.0]hexane-1-carboxylicacid,3-oxo-,methylester(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



